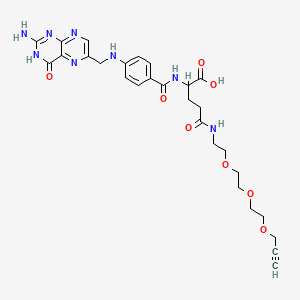![molecular formula C11H12N4O3 B15127534 5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol CAS No. 63618-50-8](/img/structure/B15127534.png)
5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 g/mol . This compound is known for its unique structure, which includes a benzenetriol core substituted with a pyrimidinylmethyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- typically involves the reaction of 1,2,3-benzenetriol with 2,4-diamino-5-pyrimidinemethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms .
Applications De Recherche Scientifique
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,4’-Dihydroxytrimethoprim: A folic acid antagonist with antibacterial properties.
1,2,4-Benzenetriol: Known for its typical phenolic reactions and use in various chemical applications.
Uniqueness
1,2,3-Benzenetriol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]- is unique due to its specific substitution pattern and the presence of both benzenetriol and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propriétés
Numéro CAS |
63618-50-8 |
|---|---|
Formule moléculaire |
C11H12N4O3 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
5-[(2,4-diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C11H12N4O3/c12-10-6(4-14-11(13)15-10)1-5-2-7(16)9(18)8(17)3-5/h2-4,16-18H,1H2,(H4,12,13,14,15) |
Clé InChI |
OHHTYJBVCGHSBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)


![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)







